Product packaging for Ezetimibe Fluoro Isomer(Cat. No.:CAS No. 1798008-25-9)

Ezetimibe Fluoro Isomer

Cat. No.: B601705
CAS No.: 1798008-25-9
M. Wt: 409.4 g/mol
InChI Key: OBQFYRYCMDREFB-AKIFATBCSA-N
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Description

Contextualization within Cholesterol Absorption Inhibitor Research

Ezetimibe (B1671841) was a groundbreaking development in the management of hypercholesterolemia, offering a mechanism of action distinct from the widely used statins. It selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine. nih.gov Research in this area did not stop with the advent of ezetimibe. The study of its analogues and isomers, particularly fluorinated versions, is a logical progression. This research is primarily aimed at understanding the structure-activity relationships (SAR) that govern the drug's interaction with its target, the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.gov By synthesizing and characterizing isomers such as the "Ezetimibe Fluoro Isomer," researchers can probe the specific structural requirements for optimal binding and inhibition of the cholesterol transporter. researchgate.net Furthermore, the synthesis and analysis of these isomers are crucial for pharmaceutical quality control, as they often exist as impurities in the bulk manufacturing of ezetimibe. rhhz.netnih.gov

Significance of Fluorine Introduction in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry to enhance a molecule's therapeutic properties. tandfonline.com Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic properties of a molecule. In the case of ezetimibe, fluorination was a key design element that led to its development from an earlier, less metabolically stable analogue, SCH 48461. tandfonline.comnih.gov The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and in vivo potency. nih.govresearchgate.net This improved metabolic stability was a critical factor in the enhanced efficacy of ezetimibe compared to its non-fluorinated predecessors. tandfonline.com

Overview of Ezetimibe's Core Structure and Isomeric Complexity

Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, possesses a complex stereochemistry. Its structure contains a central β-lactam ring and three chiral centers, which means that a total of eight stereoisomers are possible. rhhz.net The specific (3R, 4S, 3'S) configuration is crucial for its biological activity. Any deviation from this specific spatial arrangement of atoms can lead to a significant loss of or complete abolition of its cholesterol-lowering effects. The "this compound" specifically refers to isomers where the fluorine atom is located at a different position on one of the phenyl rings, or where the stereochemistry at one of the chiral centers is different from the parent drug. For instance, the isomer with CAS number 1798008-25-9 is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, where one of the para-fluorophenyl groups of ezetimibe is replaced by an ortho-fluorophenyl group. szabo-scandic.combiosynth.comsimsonpharma.com

Rationale for Research into Fluorinated Isomers and Analogues

The primary rationale for investigating fluorinated isomers and analogues of ezetimibe is twofold. Firstly, from a drug development and quality control perspective, it is a regulatory requirement to identify, synthesize, and characterize any impurities that may be present in the final drug product. nih.govsemanticscholar.org Since isomers, including fluorinated positional isomers and stereoisomers, can form during the synthesis of ezetimibe, having well-characterized reference standards of these compounds is essential for ensuring the purity and safety of the medication. rhhz.netresearchgate.net Secondly, from a medicinal chemistry standpoint, the synthesis of these analogues provides valuable insights into the structure-activity relationship of ezetimibe. By altering the position of the fluorine atom or the stereochemistry of the molecule, researchers can map out the critical interactions between the drug and its biological target. nih.govresearchgate.net This knowledge can guide the design of future cholesterol absorption inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties.

Detailed Research Findings

Research on compounds identified as "this compound" has largely been in the context of their synthesis as potential impurities or as part of structure-activity relationship studies. One of the well-documented fluoro isomers is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. This compound is often referred to as the o-Fluoro benzene (B151609) isomer of ezetimibe. researchgate.net

Studies have detailed the synthesis of this and other related isomers. The synthetic routes often parallel the synthesis of ezetimibe itself, but utilize starting materials with the fluorine atom at a different position. For example, the synthesis of the 2-fluoro and 3-fluoro positional isomers of ezetimibe has been described, starting from the corresponding 2-fluoroaniline (B146934) or 3-fluoroaniline. researchgate.net The purpose of these syntheses is often to generate analytical standards for the detection and quantification of these isomers as impurities in commercial ezetimibe. nih.govresearchgate.net

While extensive biological activity data for these specific fluoro isomers as standalone therapeutic agents is not widely published, their existence and potential presence in the final drug product necessitate their characterization. The primary focus of the existing research is on their chemical synthesis and analytical characterization, including techniques like HPLC, LC-MS, and NMR, to confirm their structure and purity. nih.govresearchgate.net

Interactive Data Tables

Chemical Identification of Ezetimibe and a Fluoro Isomer

PropertyEzetimibeThis compound (o-Fluoro)
IUPAC Name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one simsonpharma.com
CAS Number 163222-33-11798008-25-9 biosynth.com
Molecular Formula C24H21F2NO3C24H21F2NO3 szabo-scandic.com
Molecular Weight 409.43 g/mol 409.43 g/mol szabo-scandic.com

Reported Physical Properties

PropertyEzetimibeThis compound (o-Fluoro)
Appearance White to off-white crystalline powderData not widely available
Melting Point Approximately 163 °CData not widely available
Solubility Practically insoluble in waterSoluble in organic solvents like acetone, ethanol (B145695), or chloroform; insoluble in water biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21F2NO3 B601705 Ezetimibe Fluoro Isomer CAS No. 1798008-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFYRYCMDREFB-AKIFATBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743547-96-6
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ezetimibe Fluoro Isomers and Analogues

Historical Overview of Ezetimibe (B1671841) Total Synthesis

The journey to synthesize Ezetimibe has been marked by the development of several distinct pathways. A central challenge in any total synthesis is the stereocontrolled construction of the azetidin-2-one (B1220530) (β-lactam) ring with the correct absolute and relative configurations at its three chiral centers. acs.orgresearchgate.net Early and widely adopted strategies often relied on the [2+2] cycloaddition of a diarylimine with an ester or amide enolate to form the β-lactam core. researchgate.netresearchgate.net Subsequent stereoselective reduction of a ketone group, often using a Corey-Bakshi-Shibata (CBS) catalyst, is a common step to install the chiral hydroxyl group on the side chain. researchgate.net

Another powerful approach involves a highly stereoselective 1,3-dipolar cycloaddition between a nitrone and a chiral α,β-unsaturated lactone. acs.orgacs.org In this strategy, the absolute configuration of the starting lactone dictates the formation of the other stereocenters, showcasing a highly controlled transfer of chirality. acs.orgacs.org More recent innovations have introduced organocatalytic methods, such as the proline-mediated, asymmetric, three-component Mannich reaction, to construct the two stereocenters on the β-lactam skeleton in a syn-selective manner, followed by isomerization to achieve the desired trans configuration. researchgate.netoup.com

Classical and Modern Approaches to β-Lactam Core Formation

The formation of the central β-lactam ring is the cornerstone of Ezetimibe synthesis. Both classical and modern methods are employed to ensure high stereoselectivity.

Stereoselective cyclocondensation reactions are a primary method for forming the β-lactam ring. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic example. In the context of Ezetimibe, this often involves the reaction of an imine (Schiff base) with the enolate of a chiral ester or amide. researchgate.netnih.gov For instance, the titanium enolate of a chiral acyl-oxazolidinone can be added to a Cbz-protected imine, creating two new chiral centers with high diastereoselectivity. nih.gov The resulting β-amino amide is then cyclized to form the β-lactam. google.com

Modern variations include rhodium-catalyzed reductive Mannich-type reactions and ruthenium-catalyzed cross-metathesis reactions, which offer alternative and efficient pathways to the key β-lactam intermediates with excellent stereocontrol. researchgate.netnih.gov

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of key bond-forming reactions. The Evans chiral auxiliary, typically a substituted oxazolidinone, is frequently used in Ezetimibe synthesis. acs.org For example, (S)-4-phenyl-2-oxazolidinone can be used to prepare a chiral synthon which, after enolization, reacts with an imine in a crucial condensation step. rhhz.net This reaction, often mediated by Lewis acids like titanium tetrachloride (TiCl₄), proceeds with high diastereoselectivity, effectively setting the stereochemistry of the β-lactam ring. rhhz.netnih.gov The auxiliary is then cleaved and removed in a later step. This strategy has proven to be robust and scalable for the large-scale production of Ezetimibe. acs.org

Table 1: Key Methodologies for β-Lactam Core Synthesis
MethodologyKey Reagents/CatalystsDescriptionReference
Chiral Auxiliary-Mediated CondensationChiral Oxazolidinone, TiCl₄, Ti(OⁱPr)₄Diastereoselective condensation of a chiral enolate with an imine to form a β-amino amide, followed by cyclization. rhhz.netnih.gov
1,3-Dipolar CycloadditionSc(OTf)₃, Nitrone, Chiral LactoneCatalyzed cycloaddition where the stereochemistry of the starting lactone controls the formation of all stereocenters. acs.orgacs.org
Asymmetric Mannich ReactionProlineOrganocatalytic three-component reaction to form the syn-β-lactam skeleton, followed by isomerization. oup.com
Cross-MetathesisHoveyda-Grubbs Catalyst (Ru-based)Catalyzes the reaction between β-arylated α-methylidene-β-lactams and terminal olefins to build the side chain. nih.gov

Design and Synthesis of Specific Fluorinated Ezetimibe Isomers

The synthesis of fluorinated isomers of Ezetimibe involves modifying the standard synthetic routes by incorporating fluorine atoms at specific positions on the aromatic rings. This allows for the systematic evaluation of how fluorine placement affects the molecule's activity.

Positional fluoro isomers are those where the fluorine atom occupies a different position on one of the phenyl rings compared to the parent drug. The synthesis of these isomers generally follows the established pathways for Ezetimibe, but with modified starting materials. researchgate.net

O-Fluorobenzene Isomer : This isomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, features a fluorine atom at the ortho position of the terminal phenyl ring on the C3 side chain. clearsynth.comsynzeal.com Its synthesis would require a starting material such as 2-fluorobenzaldehyde (B47322) to construct the side-chain precursor.

meta-Fluorobenzene Isomer : This isomer is identified as (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. simsonpharma.comallmpus.com The synthesis involves using a starting material with a meta-substituted fluorine, such as 3-fluorobenzaldehyde (B1666160) or a corresponding Grignard reagent, to introduce the 3-fluorophenyl group onto the side chain. researchgate.net

Other reported positional isomers include the m-Fluoro aniline (B41778) analog, where the fluorine is on the meta position of the N-phenyl ring. researchgate.net The synthesis and characterization of these isomers are crucial for providing reference standards to control impurities in the manufacturing of Ezetimibe. researchgate.netgoogle.com

Table 2: Selected Ezetimibe Fluoro Isomers
Isomer NameChemical NameCAS NumberReference
O-Fluorobenzene Isomer(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one1798008-25-9 clearsynth.com
meta-Fluorobenzene Isomer(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-oneNA simsonpharma.comallmpus.com
m-Fluoroaniline Analog(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one1700622-06-5 (free base) researchgate.netsynzeal.com

Achieving a specific stereoisomer of a fluorinated Ezetimibe analogue requires precise control over each chiral center. The same diastereoselective and enantioselective strategies used for Ezetimibe are applied here. For example, to synthesize a specific diastereomer of the O-Fluorobenzene isomer, one would employ a chiral auxiliary to control the formation of the β-lactam ring and a stereoselective reduction (e.g., using an S- or R-methyloxazaborolidine catalyst) to set the stereochemistry of the hydroxyl group. rhhz.net

The synthesis of an α-fluoro-β-lactam-containing Ezetimibe analogue has also been reported. newdrugapprovals.org This was achieved through a diastereoselective radical allylation of an α-bromo-α-fluoro-β-lactam, demonstrating that fluorine can be incorporated directly onto the β-lactam core to create novel analogues. newdrugapprovals.org Furthermore, trifluoromethyl-substituted Ezetimibe analogues have been designed and synthesized using chiral auxiliary-induced asymmetric hydrogenation and substrate-controlled stereoselective alkylation as key steps. researchgate.netresearchgate.net These advanced synthetic methods provide access to a wide array of fluorinated stereoisomers, enabling detailed structure-activity relationship studies.

Introduction of Fluorine via Radical Alkylation and Nucleophilic Arylation

The synthesis of fluorinated analogues of Ezetimibe can be strategically accomplished through methods that introduce the crucial side chain onto a pre-formed β-lactam core. One such approach utilizes a combination of radical allylation and nucleophilic arylation to construct the desired 3'-(4-fluorophenyl)-3'-hydroxypropyl group. rsc.org

A key method involves starting with an α-bromo-α-fluoro-β-lactam, which can be prepared from ethyl dibromofluoroacetate. The introduction of the C3 alkyl side chain is achieved through a diastereoselective radical allylation. This step is critical for establishing the relative configuration between the C3 and C4 positions of the β-lactam nucleus. rsc.org Following the successful allylation, the terminal allyl group undergoes further chemical transformation. A Wacker oxidation converts the allyl group into a ketone, which is then subjected to a nucleophilic arylation reaction. This final step introduces the 4-fluorophenyl group, yielding the complete hydroxypropyl side chain and furnishing the target fluorinated Ezetimibe analogue. rsc.org

Table 1: Key Transformations in the Synthesis of a Fluorinated Ezetimibe Analogue

Step Reaction Type Key Reagents/Process Purpose
1 Radical Allylation α-bromo-α-fluoro-β-lactam, Allylating Agent Introduction of C3 alkyl side chain with diastereoselectivity.
2 Oxidation Wacker Oxidation Conversion of the terminal allyl group to a ketone.

| 3 | Arylation | Nucleophilic Arylation | Introduction of the 4-fluorophenyl group to the ketone, forming the final side chain. |

Synthesis of Process-Related Impurities and Reference Standards

The control and synthesis of impurities are critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). In the manufacturing of Ezetimibe, several process-related impurities, including desfluoro analogues and stereoisomers, have been identified. Their controlled synthesis is necessary for use as reference standards in analytical methods.

Controlled Synthesis of Desfluoro Ezetimibe Analogues

During the process development of Ezetimibe, an impurity consistently observed at levels between 0.05% and 0.15% was identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, commonly known as desfluoro Ezetimibe. nih.govnih.gov This impurity lacks the fluorine atom on the N-1 phenyl ring of the azetidinone core. nih.govresearchgate.net

The formation of this impurity originates from the presence of a desfluoro version of an early-stage intermediate. nih.govresearchgate.net The synthesis of the desfluoro Ezetimibe impurity follows the same reaction pathway as Ezetimibe itself, starting from the corresponding desfluoro raw material. nih.gov To manage the level of this impurity in the final product, stringent controls are placed on the starting materials. For instance, the amount of the desfluoro intermediate (desfluoro Eze-1) is specified to be no more than 0.10% in the corresponding fluorinated intermediate (Eze-1). nih.govresearchgate.netsemanticscholar.org This control strategy ensures the final desfluoro Ezetimibe impurity remains within the acceptable limit of 0.15%. nih.gov The synthesized desfluoro Ezetimibe serves as a crucial reference standard for the validation of HPLC methods used in routine analysis. nih.gov

Table 2: Comparative Synthesis of Ezetimibe and Desfluoro Ezetimibe

Intermediate Stage Ezetimibe Synthesis Starting Material Desfluoro Ezetimibe Synthesis Starting Material
Eze-1 / desfluoro Eze-1 4-Hydroxybenzaldehyde + 4-Fluoroaniline (B128567) 4-Hydroxybenzaldehyde + Aniline
Eze-5 / desfluoro Eze-5 Intermediate derived from 4-fluoroaniline Intermediate derived from aniline
Eze-6 / desfluoro Eze-6 Cbz-protected intermediate with N-1-(4-fluorophenyl) group Cbz-protected intermediate with N-1-phenyl group
Eze-7 / desfluoro Eze-7 TMS-protected intermediate with N-1-(4-fluorophenyl) group TMS-protected intermediate with N-1-phenyl group

| Final Product | Ezetimibe | Desfluoro Ezetimibe |

Preparation of Specific Stereoisomers (e.g., RRS-Ezetimibe, SSS-Ezetimibe)

Ezetimibe has three chiral centers, giving rise to a total of eight possible stereoisomers. rhhz.netscience24.com The synthesis of the desired (3R, 4S, 3'S) isomer with high purity is a significant challenge, and the presence of other stereoisomers as impurities must be controlled. science24.com The synthesis and characterization of these isomers are essential for developing stereoselective analytical methods and understanding the impurity profile of the drug. rhhz.netresearchgate.net

RRS-Ezetimibe: This stereoisomer is a known by-product in some synthetic routes of Ezetimibe. rhhz.net Its polarity is very close to that of Ezetimibe, making separation difficult. rhhz.net A specific synthesis for RRS-Ezetimibe involves the S-methyloxazaborolidine-mediated reduction of the corresponding ketone intermediate (11). rhhz.net This controlled synthesis provides the pure isomer for use as a reference standard.

SSS-Ezetimibe: The SSS-isomer, (3S,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is another potential process-related impurity. allmpus.comsynthinkchemicals.com Its synthesis has been described, involving the catalytic hydrogenation of a protected β-lactam precursor to yield the final SSS Ezetimibe. researchgate.net

SRR/RSS-Ezetimibe: Efficient synthetic approaches to the SRR and RSS stereoisomers have also been developed to serve as reference standards. researchgate.net These syntheses provide critical tools for chemists to accurately study and control the impurity profile of Ezetimibe. researchgate.net

Table 3: Synthesis of Specific Ezetimibe Stereoisomers

Stereoisomer Key Intermediate Key Reagent/Reaction Reference
RRS-Ezetimibe Ketone intermediate 11 S-Methyloxazaborolidine-mediated reduction rhhz.net
SSS-Ezetimibe Protected β-lactam 18 Catalytic hydrogenation (10% Pd/C) researchgate.net

| SRR/RSS-Ezetimibe | Intermediate 9b | Stereoselective reduction | researchgate.net |

Novel Synthetic Intermediates and Reaction Pathways

One innovative approach focuses on the geometry of early-stage intermediates. It was discovered that starting the synthesis with Z-isomeric structures, specifically Z-5-(4-fluorophenyl)-pent-4-enoic acid, and maintaining this Z-configuration through subsequent intermediates, leads to a remarkable increase in the total yield of the final Ezetimibe product compared to routes using the corresponding E-isomers. google.comgoogle.comresearchgate.net This pathway involves a Wittig reaction to generate the initial Z-alkene, which is then carried through the synthetic sequence. google.com

Another distinct total synthesis pathway begins with (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one. acs.org The cornerstone of this route is a highly stereoselective Sc(OTf)₃-catalyzed 1,3-dipolar cycloaddition. The rigid transition state of this cycloaddition allows the absolute configuration of the starting lactone to control the formation of the other stereogenic centers in the molecule. The synthesis proceeds through rearrangement of the six-membered lactone ring into the final β-lactam moiety. acs.org

A third novel strategy employs a domino process that includes an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. This sequence, starting from p-anisaldehyde, provides a δ-amino acid derivative with complete stereochemical control, which is then converted to the β-lactam core, an analogue of Ezetimibe. mdpi.com

Table 4: Overview of Novel Synthetic Pathways for Ezetimibe and Analogues

Pathway Key Intermediate(s)/Starting Material Key Reaction(s) Novelty/Advantage
Z-Isomer Route Z-5-(4-fluorophenyl)-pent-4-enoic acid Wittig Reaction Increased total synthesis yield compared to E-isomer routes. google.comresearchgate.net
Cycloaddition Route (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one Sc(OTf)₃-catalyzed 1,3-dipolar cycloaddition High stereocontrol derived from the starting chiral lactone. acs.org

| Domino Reaction Route | p-Anisaldehyde, tert-butyl acrylate (B77674) | Ireland-Claisen rearrangement, Asymmetric Michael addition | Efficient construction of a δ-amino acid derivative with full stereochemical control for β-lactam synthesis. mdpi.com |

Advanced Analytical Characterization of Ezetimibe Fluoro Isomers

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Ezetimibe (B1671841) and its fluoro isomers. These techniques provide detailed information about the chemical environment of individual atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. For Ezetimibe and its fluoro isomers, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectra provide information about the number and types of protons in a molecule. In Ezetimibe, the aromatic protons on the two fluorophenyl rings and the hydroxyphenyl ring, along with the protons of the azetidinone ring and the hydroxypropyl side chain, give rise to characteristic signals. newdrugapprovals.org The chemical shifts and coupling constants of these protons are sensitive to their local electronic environment, allowing for the differentiation of isomers.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Ezetimibe and its fluoro isomers produces a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. The presence of fluorine atoms significantly influences the chemical shifts of adjacent carbon atoms due to through-bond coupling (J-coupling), which is a key indicator for identifying the position of the fluorine substituent on the phenyl ring. newdrugapprovals.org

¹⁹F NMR is a highly specific technique for fluorine-containing compounds. Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, ¹⁹F NMR is very sensitive. The chemical shift of the fluorine atom is highly dependent on its position on the aromatic ring. For instance, the ¹⁹F NMR spectrum of Ezetimibe shows two distinct multiplets for the fluorine atoms on the C-9 and C-20 positions. nih.gov In contrast, a desfluoro ezetimibe impurity would only show one multiplet corresponding to the remaining fluorine atom. nih.gov This makes ¹⁹F NMR an unequivocal tool for identifying and distinguishing between different fluoro isomers. nih.gov

Detailed structural information for Ezetimibe and its fluoro isomers can be obtained from various NMR experiments, including QNMR, D2O Exchange, ¹³C APT, COSY, NOESY, ¹⁵N NMR, HSQC, HMQC, and HMBC, which are often available upon request from suppliers of reference standards. veeprho.comveeprho.com

Table 1: Representative NMR Data for Ezetimibe and Related Compounds

Compound Nucleus Chemical Shift (δ ppm) Multiplicity / Coupling Constant (J Hz)
Ezetimibe ¹H 9.49 s (1H)
¹H 7.28–7.24 m (2H)
¹H 7.19–7.16 m (4H)
¹H 7.11–7.07 m (4H)
¹H 6.75–6.71 m (2H)
¹H 5.25 d, J = 4.3
¹H 4.77 d, J = 2.2
¹H 4.49–4.59 m (1H)
¹H 3.07–3.04 m (1H)
¹H 1.84–1.66 m (4H)
¹³C 167.8, 162.3, 160.7, 159.3, 157.9, 157.7, 142.5, 134.4, 128.7, 128.3, 128.0, 127.9, 118.7, 118.6, 116.3, 116.2, 115.2, 115.0, 71.5, 60.0, 59.9, 36.8, 24.9
¹⁹F -116.40, -118.75 m
Desfluoro Ezetimibe ¹⁹F -116.43 m

Note: This table presents a selection of reported NMR data and is not exhaustive. newdrugapprovals.orgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For Ezetimibe and its fluoro isomers, MS is crucial for confirming the molecular weight (409.43 g/mol for a difluoro compound). clearsynth.comallmpus.comallmpus.com LC-MS, which combines liquid chromatography with mass spectrometry, is particularly useful for analyzing impurities. For example, a desfluoro impurity of Ezetimibe was identified in a final product at levels of 0.05% to 0.15% using LC-MS analysis. nih.govmedchemexpress.comresearchgate.net The mass spectrum of the impurity would show a molecular ion peak corresponding to a mass difference of 18 Da compared to Ezetimibe, consistent with the replacement of a fluorine atom with a hydrogen atom. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of Ezetimibe and for separating its various isomers. These methods rely on the differential distribution of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification of related substances in pharmaceutical analysis. The development and validation of a robust HPLC method are critical for controlling impurities in Ezetimibe.

Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. A typical method for the analysis of Ezetimibe and its related substances might use a Zorbax Rx C8 column with a gradient elution system. nih.gov The mobile phase often consists of a buffer (e.g., potassium dihydrogen phosphate (B84403) at pH 3.0) and an organic modifier like acetonitrile (B52724). nih.gov Detection is typically performed using a UV detector at a wavelength of around 220 nm. nih.gov

Method validation ensures that the analytical procedure is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. For instance, the limit of detection (LOD) and limit of quantification (LOQ) for impurities are determined to ensure that they can be reliably detected at low levels.

Table 2: Example of HPLC Method Parameters for Ezetimibe Analysis

Parameter Condition
Column Zorbax Rx C8 (0.25 m x 4.6 mm, 5 µm)
Mobile Phase A Buffer (2.71 g/L KH₂PO₄, pH 3.0) : Acetonitrile (80:20)
Mobile Phase B Acetonitrile
Flow Rate 1.3 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 50 min (gradient elution)

Source: Based on a reported method for related substances analysis. nih.gov

Chiral Separations using Chiral Stationary Phases (CSPs)

Ezetimibe has three chiral centers, leading to the possibility of several stereoisomers. The separation of these enantiomers and diastereomers is crucial as they may have different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective method for this purpose.

Normal phase enantioselective HPLC methods have been developed for the resolution of Ezetimibe's enantiomers. A commonly used CSP is the Chiral Pak AS-H column, which is based on amylose (B160209) tris(S)-α-methylbenzylcarbamate. semanticscholar.org A typical mobile phase for this separation consists of a mixture of n-hexane, ethanol (B145695), 2-propanol, and trifluoroacetic acid. semanticscholar.org The resolution between the enantiomers is a critical parameter, and a value greater than 2.0 is generally considered indicative of a good separation. semanticscholar.org

The development of chiral separation methods often involves screening different CSPs and optimizing the mobile phase composition to achieve the desired selectivity and resolution. In some cases, cellulose-based CSPs have also been used for the simultaneous separation of both chiral and achiral impurities of Ezetimibe in reverse-phase mode. nih.gov

Table 3: Example of Chiral HPLC Method for Ezetimibe Enantiomer Separation

Parameter Condition
Column Chiral Pak AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane : ethanol : 2-propanol : trifluoroacetic acid (84:12:4:0.1 v/v/v/v)
Detection UV
Resolution (Rs) > 2.0

Source: Based on a reported method for enantiomeric resolution. semanticscholar.org

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high speed and efficiency. In the context of ezetimibe, SFC is particularly effective for resolving its chiral isomers. The direct enantioseparation of the undesired (R)-enantiomer from the active pharmaceutical ingredient, ezetimibe, has been successfully achieved using SFC with modified cellulose (B213188) as chiral stationary phases. scirp.orgsemanticscholar.org

The method development for separating ezetimibe enantiomers often involves screening various chiral columns and mobile phase compositions. scirp.orgsemanticscholar.org A common approach utilizes a mobile phase system comprising supercritical carbon dioxide (CO₂) as the primary fluid, modified with an alcohol such as 2-propanol. scirp.orgsemanticscholar.org This combination allows for the fine-tuning of selectivity and resolution. The purity of an isolated R-Isomer using this technique has been reported to be approximately 98%. scirp.orgsemanticscholar.org

Research has demonstrated a rapid and effective SFC method for the isolation and characterization of the R-Isomer of ezetimibe. scirp.org This method employed a Chiralcel OD-H column with a mobile phase of supercritical CO₂ and 2-Propanol (85:15 v/v). scirp.orgsemanticscholar.org

Table 1: Example of SFC Method for Ezetimibe Enantiomeric Resolution

Parameter Condition
Technique Supercritical Fluid Chromatography (SFC)
Column Chiral Cel OD-H (250 mm × 30 mm, 5 µm)
Mobile Phase Supercritical CO₂ : 2-Propanol (85:15)
Flow Rate 100 g/min (preparative scale)
Detection UV at 230 nm
Analyte Ezetimibe (R)-enantiomer
Purity Achieved ~98%

Data sourced from references scirp.orgsemanticscholar.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of pharmaceutical impurities, offering high sensitivity and selectivity. For ezetimibe and its fluoro isomers, LC-MS/MS methods are developed to detect and quantify minute levels of process-related impurities and degradation products. tandfonline.comnih.govresearchgate.net The technique's ability to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode allows for accurate quantification even in complex matrices. researchgate.netnih.gov

A significant application of LC-MS/MS is the detection of potentially genotoxic impurities, such as 4-fluoroaniline (B128567), which can be present in ezetimibe. oup.comnih.gov A validated LC-MS method has been established for the routine measurement of very low concentrations of 4-fluoroaniline in ezetimibe, with a limit of detection (LOD) of 0.19 ng/mL. oup.comnih.gov This method is crucial as it avoids high-temperature conditions found in Gas Chromatography (GC), under which ezetimibe could degrade and artificially inflate the impurity levels. oup.comresearchgate.net

The development of these methods often involves reversed-phase chromatography on C18 or C8 columns, with mobile phases typically consisting of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.net Negative ion electrospray ionization (ESI) is commonly used for the detection of ezetimibe and its metabolites. nih.gov

Table 2: LC-MS/MS Method for Trace Analysis of 4-Fluoroaniline in Ezetimibe

Parameter Condition
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm)
Mobile Phase Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile with 0.05% Acetic Acid)
Ionization Positive Electrospray Ionization (ESI+)
Detection Mode Single Ion Monitoring (SIM)
Monitored m/z 112 (for 4-fluoroaniline)
Limit of Detection (LOD) 0.19 ng/mL
Limit of Quantification (LOQ) 0.94 ng/mL

Data sourced from references oup.comnih.gov.

Emerging Analytical Approaches for Isomeric Distinction

The challenge of differentiating isomers, which have identical molecular formulas and masses, necessitates the development of advanced analytical techniques that can probe subtle structural differences. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Identification

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a rapidly emerging technique that provides an additional dimension of separation based on the size, shape, and charge of gas-phase ions. nih.govchromatographyonline.com This method separates ions based on their collision cross-section (CCS), which is an effective measure of their two-dimensional orientationally averaged size as they drift through a gas-filled chamber. nih.gov Because isomers often differ in their three-dimensional structure, they can exhibit different CCS values, allowing for their separation by ion mobility even when they are indistinguishable by mass spectrometry alone. nih.govresearchgate.net

While traditional mass spectrometry is highly selective, it struggles to differentiate isomeric species. nih.gov IMS-MS addresses this limitation by separating these compounds prior to mass analysis. nih.govwaters.com This capability is particularly valuable in pharmaceutical analysis for characterizing complex mixtures and ensuring the structural integrity of drug candidates. nih.govchromatographyonline.com Although specific applications for the "Ezetimibe Fluoro Isomer" are not yet widely published, the principles of IMS-MS make it a highly promising tool for distinguishing it from ezetimibe and other related positional or stereoisomers. The technique's ability to resolve subtle structural variations makes it ideal for future applications in the comprehensive analysis of ezetimibe and its impurities. chromatographyonline.comresearchgate.net

Application of Chromatographic Retention Modeling and Chemometrics

Chromatographic retention modeling, often coupled with chemometric approaches, has become a cornerstone of modern method development, aligning with the Analytical Quality by Design (AQbD) paradigm. nih.govresearchgate.net These tools allow for a systematic understanding of the separation process, leading to more robust and flexible analytical methods. nih.govresearchgate.net

For ezetimibe and its related substances, retention modeling software like DryLab® has been used to investigate the impact of various chromatographic parameters, such as gradient time, temperature, and mobile phase composition. nih.govresearchgate.net This approach allows for the creation of "Design Spaces," which are multi-dimensional spaces where the method is known to perform reliably. nih.gov Studies have successfully used this approach to explore the interchangeability of different stationary phases (columns) for the separation of ezetimibe and its impurities, demonstrating that adequate selectivity can often be achieved on various columns with proper optimization. nih.govmolnar-institute.com

Furthermore, mechanistic modeling has been applied to the separation of ezetimibe and its impurities on chiral stationary phases (CSPs) in reverse-phase mode. nih.govmdpi.comnih.gov These studies have shown that CSPs can offer unique, orthogonal selectivity compared to traditional C18 columns. nih.govnih.gov For instance, a cyclodextrin-based CSP was able to separate seven related substances from ezetimibe, while a cellulose-based column resolved six impurities. nih.govmdpi.com This demonstrates the power of combining retention modeling with diverse column chemistries to tackle complex separation challenges involving structurally similar compounds and isomers. nih.govmdpi.comnih.gov

Comprehensive Impurity Profiling and Degradation Product Analysis

A thorough impurity profile is essential for ensuring the safety and efficacy of any drug substance. For ezetimibe, this involves identifying and characterizing impurities that may arise during synthesis (process-related impurities) or upon exposure to stress conditions like acid, base, light, heat, and oxidation (degradation products). tandfonline.comnirmauni.ac.inbenthamopenarchives.com

Forced degradation studies are performed to understand the stability of the drug molecule. tandfonline.comnirmauni.ac.in Ezetimibe has been found to be relatively stable under thermal, photolytic, and oxidative stress. tandfonline.comnirmauni.ac.in However, it shows significant degradation under acidic and, particularly, alkaline hydrolytic conditions. tandfonline.comnirmauni.ac.innih.gov Under basic conditions, several degradation products are formed, including one identified as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid. nirmauni.ac.inscispace.com

Process-related impurities can include positional isomers and other related substances. The "this compound" is considered an impurity, with one specific variant being the Ezetimibe O-Fluorobenzene isomer. smolecule.comresearchgate.netveeprho.com Other identified process impurities include desfluoro ezetimibe, where a fluorine atom is replaced by hydrogen, and various other isomers and related compounds. researchgate.netnih.gov These impurities are typically detected by HPLC and characterized using techniques like LC-MS, MS/MS, and NMR. nih.govnih.govnih.gov

Table 3: Selected Ezetimibe Impurities and Degradation Products

Compound Name Type Notes Reference(s)
This compound Impurity A positional isomer. The o-Fluorobenzene isomer is one example. smolecule.comresearchgate.netveeprho.com
Desfluoro Ezetimibe Impurity A process-related impurity where a fluorine atom is absent. nih.gov
Ezetimibe (R,S,S)-Isomer Impurity A diastereomer of ezetimibe. veeprho.com
Ezetimibe Ketone Impurity A related substance where the secondary alcohol is oxidized to a ketone. mdpi.com
5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid Degradation Product Formed under alkaline hydrolysis. nirmauni.ac.inscispace.com
Impurity-I (2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide) Degradation Product Formed under alkaline conditions. nih.gov
Impurity-II (1-(4-fluorophenyl)-3(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one) Degradation Product Formed under alkaline conditions. nih.gov

| 4-Fluoroaniline | Impurity/Degradant | A potential genotoxic impurity and degradation product. | oup.comnih.gov |

Molecular Mechanisms and Biological Interactions of Fluorinated Ezetimibe Analogues

Molecular-Level Interaction with Niemann-Pick C1-Like 1 (NPC1L1) Protein

Ezetimibe (B1671841) and its fluorinated analogues exert their cholesterol-lowering effects by directly targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govwikipedia.org This transmembrane protein is a critical mediator of cholesterol absorption in the small intestine. researchgate.netmdpi.com In vitro studies using cells overexpressing NPC1L1 have confirmed that the protein has a high affinity for ezetimibe and its derivatives. nih.gov Furthermore, research on membranes from NPC1L1 knockout mice showed a complete loss of ezetimibe binding, unequivocally establishing NPC1L1 as its direct molecular target. nih.gov

Cryo-electron microscopy (cryo-EM) has provided significant insights into the binding mechanism of ezetimibe analogues to the NPC1L1 protein. nih.govresearchgate.net These studies reveal that the inhibitor does not bind to the same site as cholesterol but rather to a distinct pocket located within a tunnel-like structure of the protein. nih.govresearchgate.net The binding site is a hydrophobic pocket constructed by three of the protein's luminal domains: the N-terminal domain (NTD), the middle luminal domain (MLD), and the C-terminal domain (CTD). nih.govresearchgate.net

The interaction is predominantly based on van der Waals forces with surrounding hydrophobic residues. nih.govresearchgate.net Chimeric and mutational studies have identified specific amino acid residues within the MLD that are crucial for high-affinity binding. uni-freiburg.denih.gov

Key Amino Acid Residues in NPC1L1 for Ezetimibe Analogue Binding

Domain Key Residue Interaction with Ezetimibe Analogue Reference
MLD Phenylalanine-532 (Phe-532) Makes edge-to-face interactions with the 1-phenyl and 4-phenyl groups of the analogue. researchgate.net

The binding of the ezetimibe analogue induces a significant conformational change in NPC1L1. Specifically, the NTD rotates by approximately 57.8 to 60 degrees, locking the protein in a "closed" state. nih.govresearchgate.net This movement increases the buried surface area between the NTD and the other luminal domains, stabilizing the closed conformation. nih.gov

The binding of fluorinated ezetimibe analogues to NPC1L1 inhibits cholesterol uptake not by competing with cholesterol for its binding site, but by allosterically preventing the protein's transport function. nih.govresearchgate.net In its normal function, NPC1L1 facilitates the movement of cholesterol across the cell membrane. The binding of an ezetimibe analogue occludes the central tunnel of the protein, effectively blocking the pathway for cholesterol transport. nih.govresearchgate.net

By locking NPC1L1 in a closed and inactive conformation, the inhibitor prevents the necessary structural changes required for cholesterol translocation into the enterocyte. researchgate.netuni-freiburg.denih.gov Studies have also shown that ezetimibe inhibits the clathrin/adaptor protein 2 (AP2)-dependent endocytosis of NPC1L1. nih.gov This process is part of the mechanism by which NPC1L1 and cholesterol are internalized into the cell. By disrupting the association between NPC1L1 and other proteins like flotillins, ezetimibe blocks the formation of cholesterol-enriched membrane microdomains that are essential for efficient cholesterol uptake. nih.gov

Structure-Activity Relationship (SAR) of Fluorinated Ezetimibe Analogues

The development of ezetimibe is a prime example of rational drug design, where structure-activity relationship (SAR) studies guided the strategic incorporation of fluorine to optimize biological activity. tandfonline.com SAR studies have highlighted several key structural features required for potent cholesterol absorption inhibition, including the central 2-azetidinone ring and the specific nature and substitution patterns of the aryl groups. nih.gov

The position of fluorine substitution on the ezetimibe molecule is critical to its enhanced potency and metabolic stability. nih.govresearchgate.net Ezetimibe was developed from a precursor compound, SCH 48461, which, while a potent cholesterol absorption inhibitor, was susceptible to metabolic degradation at several sites. tandfonline.com

The introduction of fluorine atoms at the para (4-position) of both phenyl rings proved to be the key modification. tandfonline.comnih.govpressbooks.pub This substitution serves two primary purposes:

Blocking Metabolic Oxidation : The strong carbon-fluorine (C-F) bond is highly resistant to cleavage by metabolic enzymes like cytochrome P450. pressbooks.pubacs.org Placing fluorine at the para-position of the phenyl rings physically blocks this site, which is otherwise a "soft spot" for metabolic hydroxylation. nih.govencyclopedia.pub

Electronic Deactivation : As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which deactivates other positions on the aromatic ring, further protecting it from metabolic attack. nih.govencyclopedia.pub

These modifications resulted in a metabolically more stable analogue, Ezetimibe (SCH 58235), which demonstrated a 50-fold increase in activity compared to its non-fluorinated parent compound, SCH 48461. tandfonline.comnih.gov The increased polarity from fluorine substitution also makes the molecule more susceptible to glucuronidation, a metabolic process that, in the case of ezetimibe, paradoxically improves its activity by promoting enterohepatic recirculation to its site of action. nih.govencyclopedia.pub

Inhibitory Potency of Ezetimibe and Related Analogues

Compound Description IC₅₀ (Cholesterol Uptake) Reference
Ezetimibe Di-fluorinated at the para-positions of the phenyl rings. 3.86 µM nih.gov
Ezetimibe-glucuronide (B19564) Active metabolite of Ezetimibe. 682 nM nih.gov
Ezetimibe-PS Analogue with propargyl sulfonamide replacing a fluoride (B91410). 50.2 nM nih.gov

The stereochemistry of the 2-azetidinone core is crucial for the biological activity of ezetimibe and its analogues. The specific spatial arrangement of the substituents on this ring dictates the molecule's ability to fit correctly into the binding pocket of the NPC1L1 protein. nih.gov

SAR studies have established that the (3R, 4S) configuration of the azetidinone ring is optimal for inhibitory activity. nih.gov The synthesis of enantiomerically pure derivatives is a key aspect of producing active compounds, as other stereoisomers exhibit significantly reduced or no activity. nih.govacs.org This stereochemical requirement underscores the highly specific nature of the interaction between the fluorinated ezetimibe scaffold and its molecular target, where precise orientation of the side chains, including the fluorophenyl groups, is necessary for effective binding and subsequent inhibition of NPC1L1. nih.gov

Metabolic Blocking : The primary principle was the use of fluorine as a bioisostere for hydrogen at metabolically vulnerable positions. pressbooks.pubresearchgate.net The strength of the C-F bond makes it resistant to oxidative metabolism, thereby increasing the compound's stability and duration of action. tandfonline.comnih.gov

Modulation of Physicochemical Properties : Fluorine's high electronegativity alters the electronic properties of the molecule. tandfonline.comresearchgate.net This can enhance binding affinity through favorable electrostatic interactions within the protein's binding pocket and can modulate properties like lipophilicity and polarity to improve the absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Conformational Control : The introduction of fluorine can influence the preferred conformation of the molecule, pre-organizing it for a better fit into the target's binding site. While sterically similar to hydrogen, fluorine's electronic properties can affect local geometry and interactions. researchgate.netresearchgate.net

Preservation of Essential Pharmacophores : Rational design efforts maintained the core 2-azetidinone structure, which is known to be essential for binding to NPC1L1, while modifying the peripheral substituents to enhance potency and stability. nih.gov

These principles demonstrate a strategic approach where fluorine is not just a simple substitution but a tool to fine-tune multiple molecular properties simultaneously for superior target engagement and therapeutic efficacy. core.ac.ukresearchgate.net

Enzyme-Mediated Biotransformation Studies (Non-Human and In Vitro Systems)

The biotransformation of ezetimibe, a prominent fluorinated cholesterol absorption inhibitor, is primarily characterized by extensive phase II metabolism, with minimal involvement of phase I oxidative pathways. In vitro studies using human and animal-derived systems have been crucial in elucidating these metabolic routes.

Glucuronidation is the principal metabolic pathway for ezetimibe, occurring rapidly in the small intestine and liver following administration. drugbank.comnih.gov This process involves the conjugation of glucuronic acid to the molecule, primarily at its phenolic hydroxyl group, leading to the formation of a pharmacologically active metabolite. nih.govnih.gov

In vitro investigations using human liver and intestinal microsomes, as well as recombinant human UDP-glucuronosyltransferase (UGT) enzymes, have identified the specific isoforms responsible for ezetimibe's glucuronidation. nih.govmdpi.com The major metabolite, the phenolic glucuronide known as ezetimibe-glucuronide (Eze-G or SCH 60663), is formed through the catalytic activity of UGT1A1, UGT1A3, and UGT2B15. nih.gov While UGT1A1 and UGT1A3 are key in both the liver and intestine, species-specific differences in UGT expression and activity have been noted in preclinical models. mdpi.com

A second, minor glucuronide metabolite, identified as a benzylic glucuronide (SCH 488128), is formed exclusively by the enzyme UGT2B7. nih.gov This metabolite has been detected in trace amounts in the plasma of dogs and humans. nih.gov The formation of two distinct glucuronides was observed when ezetimibe was incubated with human jejunum microsomes, highlighting the metabolic role of the intestine. nih.gov

Fungal biotransformation studies, which can sometimes mimic mammalian metabolism, have also demonstrated the capacity of certain fungi to metabolize drugs that are typically substrates for the UGT system, suggesting the presence of analogous enzymatic pathways. nih.govtandfonline.com

Table 1: UGT Enzyme Involvement in Ezetimibe Glucuronidation (In Vitro)

UGT Enzyme IsoformMetabolite FormedLocation of ActivityReference
UGT1A1Ezetimibe-glucuronide (SCH 60663)Liver and Intestine nih.govmdpi.com
UGT1A3Ezetimibe-glucuronide (SCH 60663)Liver and Intestine nih.govmdpi.com
UGT2B15Ezetimibe-glucuronide (SCH 60663)Liver nih.gov
UGT2B7Benzylic glucuronide (SCH 488128)Not specified nih.gov

A minor metabolite, SCH 488128, is a benzylic glucuronide of ezetimibe, formed in much smaller quantities. nih.gov Both glucuronide metabolites have the same mass-to-charge ratio (m/z = 584 Th) as determined by liquid chromatography-mass spectrometry. nih.gov

In addition to metabolites formed via glucuronidation, in vitro studies using fungal biotransformation have identified other transformation products. Fungi such as Beauveria bassiana and Cunninghamella blakesleeana have been shown to metabolize ezetimibe into several compounds through reactions like oxidation and reduction. nih.govtandfonline.comresearchgate.net These studies provide a platform for producing and identifying novel metabolites that may not be readily formed in mammalian systems. researchgate.net

Table 2: Identified Metabolites of Ezetimibe in Non-Human and In Vitro Systems

Metabolite Name/CodeDescriptionSystem of IdentificationReference
Ezetimibe-glucuronide (SCH 60663)Major, active phenolic glucuronideHuman liver & intestinal microsomes nih.govontosight.ai
SCH 488128Minor, benzylic glucuronideHuman jejunum microsomes nih.gov
(3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl) allyl)-4-(4-hydroxyphenyl) azetidin-2-one (B1220530)Fungal metaboliteBeauveria bassiana nih.govtandfonline.com
(3R, 4S)-1-(4-fluorophenyl)-3-(3-(4fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl) azetidin-2-oneFungal metaboliteBeauveria bassiana nih.govtandfonline.com
(3R,4S) 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl) propyl)-4-(4-hydroxyphenyl) azetidin-2-oneFungal metaboliteCunninghamella blakesleeana nih.govtandfonline.com
(2R,5S)-N, 5-bis (4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl) pentanamideFungal metaboliteCunninghamella blakesleeana nih.govtandfonline.com

In vitro studies have consistently demonstrated that ezetimibe has a low potential for metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net The incorporation of fluorine atoms into the molecule at key positions was a strategic design element to block sites susceptible to oxidative metabolism, thereby enhancing metabolic stability. tandfonline.comnih.gov

Investigations using human liver microsomes and recombinant CYP enzymes have shown that ezetimibe does not significantly inhibit or induce the major drug-metabolizing CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.comresearchgate.net This characteristic contributes to its favorable drug-drug interaction profile. nih.gov While some in vitro experiments have noted metabolism-dependent inhibition of CYP3A4 in human liver microsomes, this effect is reportedly mitigated in cellular models like human hepatocytes due to rapid and protective glucuronidation of ezetimibe. tandfonline.com

Preclinical Pharmacological Investigations (Mechanism-Focused)

Preclinical studies in various animal models have been instrumental in defining the disposition, elimination, and molecular effects of fluorinated ezetimibe analogues, providing a mechanistic basis for their pharmacological action.

Following oral administration in animal models, including rats, dogs, and monkeys, ezetimibe is rapidly absorbed and extensively metabolized to its active glucuronide form. nih.govnih.govresearchgate.net Both the parent compound and its glucuronide metabolite undergo significant enterohepatic recirculation, which ensures repeated delivery to the site of action in the small intestine and contributes to a long half-life. nih.govresearchgate.net

The disposition of ezetimibe is characterized by its localization to the intestinal wall, where it exerts its primary pharmacological effect. nih.govresearchgate.net Studies in rats with cannulated bile ducts have confirmed the extensive biliary excretion of ezetimibe and its glucuronide, which are then reabsorbed from the intestinal lumen. nih.gov

Elimination occurs predominantly through the feces, largely as the parent compound, ezetimibe. nih.gov A smaller portion of the dose is excreted in the urine, mainly as the glucuronide metabolite. nih.govresearchgate.net The pharmacokinetic profile has been studied in various species, showing dose-dependent efficacy in lowering cholesterol in mice, hamsters, rats, and monkeys. researchgate.netnih.gov

Table 3: Summary of Ezetimibe Disposition in Animal Models

Animal ModelKey Disposition FindingsReference
RatsRapid absorption and metabolism; extensive enterohepatic recycling; primary fecal elimination. No direct effect on hepatic/intestinal cholesterol synthesis. nih.govnih.gov
DogsEffective cholesterol lowering; co-administration with statins shows synergistic effects. nih.gov
Monkeys (Rhesus, Cynomolgus)Potent, dose-dependent reduction of LDL cholesterol; reduces cholesterol content in chylomicrons without affecting triglycerides. researchgate.net
Mice (ApoE knockout)Reduces serum cholesterol and atherosclerotic plaque formation. nih.gov

The primary molecular mechanism of ezetimibe involves the selective inhibition of cholesterol absorption at the brush border of the small intestine. drugbank.comnih.gov It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake by enterocytes. drugbank.comresearchgate.net Both ezetimibe and its active glucuronide metabolite are localized at this site, where they prevent the transport of dietary and biliary cholesterol from the intestinal lumen into the cells. nih.govnih.gov

Studies in rats demonstrated that an ezetimibe analog inhibited the movement of exogenously administered cholesterol into the lymph without affecting the appearance of newly synthesized intestinal cholesterol. nih.gov This suggests that this class of inhibitors acts on a pathway that is distinct from the one used by newly synthesized cholesterol for incorporation into lipoproteins. nih.gov

In the liver, ezetimibe's action leads to a reduction in hepatic cholesterol stores due to the decreased delivery of intestinal cholesterol. drugbank.com In animal models of nonalcoholic steatohepatitis (NASH), such as rats fed a methionine- and choline-deficient diet, the disposition of ezetimibe's glucuronide metabolite was altered. nih.gov These studies revealed changes in the expression and localization of hepatic efflux transporters (Abcc2, Abcc3, Abcb1), leading to increased plasma retention of the metabolite and reduced delivery to the intestine. nih.gov Further in vivo studies in rats and mice have shown that ezetimibe can attenuate hepatic steatosis and fibrosis. chemsrc.com

Computational and Theoretical Chemistry of Ezetimibe Fluoro Isomers

Molecular Modeling and Docking Simulations for Ligand-Target Interactions.mdpi.compatsnap.com

Molecular modeling and docking simulations are instrumental in understanding how a ligand, such as an ezetimibe (B1671841) fluoro isomer, interacts with its biological target. mdpi.compatsnap.com These computational techniques provide insights into the binding modes and affinities that govern the drug's efficacy.

The primary target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the intestine. nih.gov Molecular docking simulations are employed to predict how ezetimibe fluoro isomers bind to the N-terminal domain (NTD) of NPC1L1. nih.govinsightsociety.org These simulations can predict the binding energy, which is an indicator of the affinity of the ligand for the protein. For instance, studies on ezetimibe and its analogues have shown that specific interactions, such as hydrogen bonds and hydrophobic interactions, are critical for binding. insightsociety.org The introduction of a fluorine atom can alter these interactions, potentially leading to a change in binding affinity.

Computational studies have identified key amino acid residues within the NPC1L1 binding pocket that are essential for ligand recognition. nih.govpnas.org By analyzing the docked pose of an ezetimibe fluoro isomer, researchers can determine if the fluoro group introduces any steric hindrance or new favorable interactions. For example, the fluorine atom's high electronegativity could lead to favorable electrostatic interactions with polar residues in the binding site. The predicted binding orientations help in understanding the structure-activity relationship (SAR) and in designing more potent inhibitors. mdpi.com

Table 1: Predicted Binding Affinities of Ezetimibe Analogues with NPC1L1 Note: This table is illustrative and based on general findings for ezetimibe analogues. Specific data for "this compound" is not publicly available.

Compound Predicted Binding Energy (kcal/mol) Key Interacting Residues
Ezetimibe -15.51 SER102, PHE212, LEU213
Ezetimibe Analogue 1 -14.03 SER102, TYR104, ASN211
Ezetimibe Analogue 2 -12.40 SER102, PHE212, VAL215

Quantum Chemical Calculations for Electronic Structure and Reactivity.researchgate.netnih.gov

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. researchgate.netnih.gov

One of the key advantages of fluorination in drug design is the potential to block metabolic "soft spots," which are sites on a molecule susceptible to metabolic enzymes like cytochrome P450. researchgate.netnih.gov Quantum chemical calculations can be used to predict these soft spots by calculating the reactivity of different atoms in the molecule. For example, the development of ezetimibe from its lead compound involved the strategic placement of fluorine atoms to block sites of metabolic oxidation. tandfonline.com By calculating properties such as the Fukui function or the activation energies for hydrogen abstraction, researchers can identify which parts of an this compound are most likely to be metabolized. This predictive capability allows for the design of more metabolically stable drugs. researchgate.net

Table 2: Predicted Metabolic Stability of Ezetimibe and a Hypothetical Fluoro Isomer Note: This table is illustrative. Specific data for "this compound" is not publicly available.

Compound Predicted Metabolic Hotspot Predicted Metabolic Stability
Ezetimibe p-hydroxyphenyl group Moderate
This compound Blocked by fluorine High

The introduction of a fluorine atom significantly alters the electronic properties of a molecule. tandfonline.com Quantum chemical calculations can map the molecular electrostatic potential (MEP) on the surface of an this compound. The MEP visualizes the charge distribution and is crucial for understanding non-covalent interactions with the target protein. Fluorine's high electronegativity creates a region of negative electrostatic potential, which can influence binding and solubility.

Furthermore, fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com While increased lipophilicity can enhance membrane permeability, it can also lead to increased binding to plasma proteins and reduced solubility. nih.gov Computational models can predict the octanol-water partition coefficient (logP), a measure of lipophilicity, to help balance these effects in drug design.

Pharmacophore Modeling for De Novo Design.aporc.orgresearchgate.net

Pharmacophore modeling is a powerful tool in rational drug design. aporc.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By aligning a set of known active molecules, such as ezetimibe and its analogues, a pharmacophore model for NPC1L1 inhibitors can be generated. aporc.orgresearchgate.net This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. aporc.org

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential inhibitors. aporc.orgresearchgate.net For the de novo design of novel ezetimibe fluoro isomers, a pharmacophore model can guide the placement of the fluoro group and other functional groups to optimize the interactions with the NPC1L1 binding site, aiming for improved potency and selectivity. mdpi.compatsnap.com

Identification of Essential Structural Features for Biological Activity

The biological activity of ezetimibe and its analogs is intrinsically linked to specific structural features that govern its binding affinity to the NPC1L1 protein and its metabolic stability. Structure-activity relationship (SAR) studies, complemented by computational modeling, have identified several key components. tandfonline.comnih.gov

The core structure essential for inhibiting cholesterol absorption includes the 2-azetidinone (β-lactam) ring, a C-(4) aryl group, a C-(3) sidechain with a pendent aryl group, and an N-aryl ring. nih.gov The relative (3R, 4S) configuration of the substituents on the β-lactam ring is also crucial for optimal activity. nih.gov

The introduction of fluorine atoms at specific positions is a critical modification that significantly enhances the compound's potency. encyclopedia.pubnih.gov In ezetimibe, the two para-fluorophenyl groups serve multiple purposes. Primarily, the fluorine atoms act as metabolic blockers, preventing aromatic hydroxylation, a common route of drug inactivation. encyclopedia.pubnih.gov This substitution leads to improved metabolic stability and a greater in vivo potency compared to its non-fluorinated precursor, SCH 48461. tandfonline.com The parent compound was susceptible to metabolic attack at four primary sites, which were effectively blocked by the strategic placement of fluorine. tandfonline.comnih.gov This enhancement resulted in a reported 50-fold increase in activity. tandfonline.comnih.gov

Table 1: Essential Structural Features for Ezetimibe's Biological Activity

Structural Feature Importance for Biological Activity Source(s)
2-Azetidinone (β-lactam) Ring Required scaffold for positioning key substituents. nih.govacs.org
(3R, 4S) Stereochemistry Optimal configuration for binding to the target protein. nih.gov
C-(4) Aryl Residue (p-hydroxyphenyl) Required for activity; the para-polar moiety is optimal for interaction. nih.gov
N-Aryl Ring (p-fluorophenyl) Essential for activity; tolerates various substitutions. nih.gov The fluorine atom blocks metabolic oxidation. encyclopedia.pubnih.gov nih.govencyclopedia.pubnih.gov

| C-(3) Sidechain with Aryl Group | Optimal with a three-atom linker chain bearing a pendent aryl group (p-fluorophenyl) for activity. nih.gov The fluorine atom enhances metabolic stability. encyclopedia.pubnih.gov | nih.govencyclopedia.pubnih.gov |

Virtual Screening for Novel Fluorinated Scaffolds

Virtual screening is a computational technique used extensively in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific drug target. nih.gov In the context of cholesterol absorption inhibitors, virtual screening has been employed to identify novel chemical entities that could mimic the action of ezetimibe, potentially with improved properties or different scaffolds. nih.govresearchgate.net

The process often starts with a known active ligand, like ezetimibe, to create a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net This pharmacophore can then be used to screen virtual databases for compounds that match these spatial and chemical requirements.

Researchers have also used structure-based virtual screening, which relies on the three-dimensional structure of the target protein, NPC1L1. acs.org By docking candidate molecules into the known binding site of ezetimibe on NPC1L1, their potential binding affinity and mode can be predicted computationally. nih.govnih.gov This approach is particularly useful for discovering compounds with entirely new chemical backbones that are not structurally similar to ezetimibe but can still fit into the binding pocket and disrupt protein function. nih.gov For instance, studies have identified novel heterocyclic compounds, such as those with an oxazolidinone scaffold, that could replace the β-lactam ring of ezetimibe while maintaining similar inhibitory activity. nih.govresearchgate.net The inclusion of fluorinated compounds within these screening libraries is a strategic choice, given the known benefits of fluorine in improving metabolic stability and potency. encyclopedia.pubnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the stability of the complex formed between a ligand, such as an this compound, and its protein target, NPC1L1. nih.gov

Cryo-electron microscopy (cryo-EM) structures of NPC1L1 in complex with ezetimibe have revealed that the drug does not bind to the same site as cholesterol but rather at an allosteric site. nih.gov Ezetimibe lodges itself in a tunnel-like structure, occluding the path for cholesterol transport. nih.gov The binding site is located at the interface between the N-terminal domain (NTD), the middle lumenal domain (MLD), and the C-terminal domain (CTD) of the protein. nih.govnih.gov

MD simulations build upon these static structures to explore the dynamic behavior and energetics of this interaction. The simulations show that ezetimibe acts like a "glue," binding to multiple domains simultaneously and stabilizing a closed conformation of the protein, which prevents the necessary concerted movements of the domains required for cholesterol transport. nih.govnih.gov The stability of this complex is maintained by a network of specific interactions between the ligand and amino acid residues in the binding pocket. For example, hydrogen bonds are formed between the hydroxyl groups of ezetimibe and residues in the binding site. nih.gov The fluorophenyl groups of ezetimibe are buried in hydrophobic pockets within the protein, contributing significantly to the binding affinity. encyclopedia.pub Specifically, one fluorophenyl group can be led deep into a hydrophobic pocket of the protein, increasing the drug's potency. encyclopedia.pub By simulating the behavior of the ligand-protein complex in a solvated environment, MD can predict the binding free energy and highlight the key residues that are critical for maintaining the stability of the complex.

Table 2: Key Interactions in the Ezetimibe-NPC1L1 Complex

Interacting Part of Ezetimibe Interacting Protein Domain(s) Type of Interaction Source(s)
Hydroxyl Group on C3 sidechain N-Terminal Domain (NTD) Hydrogen Bond nih.gov
p-Hydroxyphenyl Group at C4 N-Terminal Domain (NTD) Hydrogen Bond nih.gov
p-Fluorophenyl Group on N1 C-Terminal Domain (CTD) Hydrophobic Interactions nih.gov

| p-Fluorophenyl Group on C3 sidechain | Middle Lumenal Domain (MLD) | Hydrophobic Interactions | encyclopedia.pubnih.gov |

Patent Landscape and Intellectual Property in Fluorinated Ezetimibe Chemistry

Analysis of Patents Pertaining to Ezetimibe (B1671841) Fluoro Isomer Synthesis

The synthesis of ezetimibe, a potent cholesterol absorption inhibitor, is a significant challenge due to its three chiral centers, which give rise to eight potential stereoisomers. google.comnewdrugapprovals.org The patent literature reveals extensive efforts to develop efficient and stereoselective synthetic routes. A key area of innovation within this landscape is the development of fluorinated analogues of ezetimibe, which can offer improved pharmacological properties.

A notable patent in this area is EP 4 192 449 B1 , which describes a modified ezetimibe drug for cancer treatment. patsnap.com This patent discloses the replacement of a hydroxyl group in the ezetimibe molecule with a fluorine atom to decrease its degradation by metabolic enzymes. patsnap.com This modification is intended to enhance the drug's bioavailability, making it more suitable for applications beyond its traditional use as a cholesterol-lowering agent. patsnap.com

The synthesis of fluorinated ezetimibe analogues often involves the use of specialized fluorinated building blocks. For instance, the synthesis of an α-fluoro-β-lactam-containing ezetimibe analogue has been accomplished starting from α-bromo-α-fluoro-β-lactam, which is prepared from ethyl dibromofluoroacetate. diva-portal.orgsouthcentre.int The introduction of the C3 alkyl side chain is achieved through radical allylation, a method that allows for the diastereoselective construction of the β-lactam nucleus. diva-portal.orgsouthcentre.int

Furthermore, patents such as WO2010012775A1 highlight the importance of isomeric control in the synthesis of ezetimibe and its intermediates. This patent discloses that starting the synthesis with Z-5-(4-fluorophenyl)-pent-4-enoic acid and proceeding through Z-intermediates leads to a remarkably higher total yield of the final ezetimibe product compared to using the E-isomers. google.comijpsbm.com

The following table provides an overview of selected patents relevant to the synthesis of fluorinated ezetimibe isomers and related compounds.

Patent NumberAssignee/ApplicantTitleKey Innovation/Claims
EP 4 192 449 B1 Not specified in search resultsModified Ezetimibe Drug for Cancer TreatmentClaims a modified ezetimibe where a hydroxyl group is replaced by fluorine to improve metabolic stability and bioavailability for use as an anti-cancer agent. patsnap.com
WO2010012775A1 Not specified in search resultsProcess for the synthesis of ezetimibe and intermediates useful thereforDiscloses that using Z-isomeric intermediates, starting from Z-5-(4-fluorophenyl)-pent-4-enoic acid, significantly increases the overall yield of ezetimibe. google.comijpsbm.com
New J. Chem., 2015, Advance Article Not a patent, but a relevant scientific publicationSynthesis of a fluorinated Ezetimibe analogue using radical allylation of α-bromo-α-fluoro-β-lactamDescribes a method for synthesizing an α-fluoro-β-lactam-containing ezetimibe analogue, highlighting a route to introduce fluorine onto the β-lactam ring. diva-portal.orgsouthcentre.int
CN107474000A Not specified in search resultsThe preparation method of Ezetimibe degradation impurityProvides a method for synthesizing an open-loop impurity of ezetimibe, which is crucial for quality control and can inform the synthesis of related fluorinated analogues. qingmupharm.com

Protection of Novel Synthetic Routes and Intermediates

The protection of novel synthetic routes and the intermediates generated within them is a cornerstone of pharmaceutical patent strategy. qingmupharm.com For a complex molecule like a fluorinated ezetimibe isomer, where multiple stereocenters must be correctly established, the synthetic pathway is as valuable as the final compound itself. Pharmaceutical companies invest heavily in developing efficient, scalable, and stereoselective syntheses, and protecting these processes is crucial for maintaining a competitive edge. google.compatentpc.com

Patents in this area often claim not only the final fluorinated ezetimibe analogue but also the key intermediates that are novel and non-obvious. qingmupharm.com The patentability of an intermediate hinges on it being a unique, isolable, and characterizable compound that is essential for the synthesis of the final product. uspto.gov For example, a patent might claim a specific fluorinated β-lactam intermediate that is a critical building block for the final drug molecule. The claims would typically define the intermediate's precise chemical structure, including its stereochemistry.

Furthermore, process patents are filed to protect the specific reaction conditions, catalysts, and sequences of steps that constitute a novel synthetic route. d-nb.info These claims can be broad, covering a general method, or narrow, focusing on a specific set of conditions that provide a significant advantage, such as higher yield, greater purity, or improved stereoselectivity. For instance, a patent could claim a novel method for the diastereoselective reduction of a ketone intermediate in the synthesis of a fluorinated ezetimibe analogue, specifying the chiral catalyst and reaction conditions that lead to the desired stereoisomer. google.com

The strategic importance of protecting intermediates is that it can prevent competitors from using the same synthetic pathway to produce the final drug, even if the patent on the final compound has expired. uspto.gov This creates a "patent thicket" around the drug, extending its effective commercial life. drugpatentwatch.com

Strategies for Isomer-Specific Patent Claims

Given the critical role of stereochemistry in the biological activity of drugs, securing patent protection for specific isomers is a key strategy in pharmaceutical intellectual property. Current time information in Bangalore, IN.googleapis.com For a molecule like the Ezetimibe Fluoro Isomer, which has multiple chiral centers, different isomers can have vastly different pharmacological and toxicological profiles.

One common strategy is the "chiral switch," where a company that has patented a racemic mixture of a drug later develops and patents a single, more active enantiomer. googleapis.com While this can provide therapeutic benefits, it is also a well-established strategy to extend market exclusivity. Current time information in Bangalore, IN.nih.gov To obtain a patent on a single enantiomer when the racemate is already known, the applicant must demonstrate that the single isomer possesses unexpected properties compared to the racemic mixture. ipbrics.net This could include significantly higher potency, a better safety profile, or an improved pharmacokinetic profile.

When drafting isomer-specific patent claims, precision is paramount. The claims must clearly define the specific stereoisomer being protected, often using stereochemical descriptors like (R) and (S) for each chiral center. mhpatent.de For example, a claim for a specific this compound would specify the absolute configuration at each of the chiral centers in the azetidinone ring and the side chain.

Another strategy involves the use of Markush claims. uspto.gov A Markush claim allows an applicant to claim a group of structurally related compounds in a single claim by defining a common chemical scaffold and a list of alternative substituents at various positions. uspto.gov This can be used to claim a genus of compounds that includes multiple isomers. However, to be valid, the members of the Markush group must share a common utility. uspto.gov In the context of fluorinated ezetimibe isomers, a Markush claim could be used to protect a family of related compounds with different substitution patterns, while also specifying the desired stereochemistry at key positions.

Furthermore, patents can be sought for processes that selectively produce a single desired isomer. d-nb.info This could include a stereoselective synthesis or a method for resolving a racemic mixture. By patenting the method of obtaining the pure isomer, a company can create another layer of intellectual property protection, making it more difficult for competitors to produce a generic version of the single-enantiomer drug. tandfonline.com

Future Directions and Emerging Research Avenues

Development of Advanced Fluorinated Ezetimibe (B1671841) Analogues with Modulated Biological Profiles

The core structure of Ezetimibe, a 2-azetidinone ring, is a versatile scaffold for chemical modification. nih.gov Research is increasingly focused on creating advanced analogues by introducing fluorine at various positions to modulate biological activity. The introduction of a fluorine atom onto the β-lactam ring, for example, can create highly electrophilic β-lactams that may exhibit enhanced biological activities. nih.gov

One area of investigation involves the synthesis of trifluoromethyl-substituted Ezetimibe analogues. In a study focused on developing improved cholesterol absorption inhibitors, several trifluoromethyl (CF3) substituted Ezetimibe analogues were designed and synthesized. researchgate.net The biological evaluation of these compounds in Caco-2 cells, a model for intestinal absorption, revealed that at least one analogue demonstrated inhibitory activity comparable to that of Ezetimibe, highlighting the potential of this modification strategy. researchgate.net

Another approach involves the direct fluorination of the β-lactam core. A facile synthesis of an α-fluoro-β-lactam-containing Ezetimibe analogue has been successfully accomplished. rsc.orgnewdrugapprovals.org This synthesis utilized a diastereoselective radical allylation of an α-bromo-α-fluoro-β-lactam intermediate to construct the desired stereochemistry. rsc.orgnewdrugapprovals.org While detailed biological data on these specific analogues is emerging, structure-activity relationship (SAR) studies on related Ezetimibe analogues have shown that modifications to the C-3 sidechain can significantly impact cholesterol absorption inhibition, with most new derivatives showing comparable effects to the parent compound. nih.govresearchgate.net These findings suggest that fluorination can be a viable strategy for fine-tuning the therapeutic profile of Ezetimibe.

Analogue TypeSynthetic Strategy HighlightPotential Biological ModulationReference(s)
Trifluoromethyl (CF3) Analogues Asymmetric hydrogenation and substrate-controlled stereoselective alkylation.Maintained or enhanced cholesterol absorption inhibition. researchgate.net
α-Fluoro-β-Lactam Analogues Diastereoselective radical allylation of an α-bromo-α-fluoro-β-lactam intermediate.Altered electrophilicity of the β-lactam core, potentially enhancing biological activity. nih.govrsc.orgnewdrugapprovals.org
General Sidechain Modifications Introduction of amide groups or electron-deficient pyridine (B92270) rings to the C-3 sidechain.Most analogues showed comparable effects in lowering serum total cholesterol. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Machine learning models, particularly deep learning and graph neural networks, can predict the biological activity and physicochemical properties of novel molecular structures. arxiv.orgijcrt.org By training models on large datasets of known compounds and their activities, researchers can perform high-throughput virtual screening of hypothetical fluorinated Ezetimibe analogues. nih.gov These models learn complex structure-activity relationships, enabling the prediction of a molecule's potential efficacy against a biological target, such as the Niemann-Pick C1-like 1 (NPC1L1) protein inhibited by Ezetimibe. mdpi.comacs.org Web-based platforms are being developed to make these predictive models more accessible to researchers for assessing the potential of new compounds. nih.gov

Beyond activity prediction, AI is also revolutionizing synthetic chemistry. acs.org Retrosynthesis prediction algorithms can propose viable and efficient synthetic routes to complex target molecules like advanced Ezetimibe analogues. acs.org These tools analyze the target structure and suggest a sequence of reactions to construct it from available starting materials. This can significantly reduce the time spent on designing and optimizing synthetic pathways. As these AI/ML tools become more sophisticated, they will be instrumental in navigating the vast chemical space of possible fluorinated Ezetimibe derivatives to identify and synthesize candidates with superior therapeutic profiles. nih.govikprress.org

Exploration of Novel Biocatalytic Approaches for Stereoselective Fluorination

The precise, stereoselective introduction of fluorine atoms into complex molecules is a significant challenge in synthetic chemistry. Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. nih.gov Recent breakthroughs in enzyme engineering and directed evolution are paving the way for novel biocatalytic fluorination strategies applicable to the synthesis of chiral molecules like Ezetimibe Fluoro Isomers.

Researchers have successfully developed engineered ketoreductases to produce four different stereoisomers of fluorinated β-lactam precursors, demonstrating the power of enzymes to control multiple chiral centers. acs.org This is highly relevant as the Ezetimibe core is a β-lactam. nih.gov Other innovative approaches include:

Engineered Myoglobin Catalysts : These have been used for the highly stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores in drug discovery. nih.govwpmucdn.com

Directed Evolution of Non-haem Iron Enzymes : This has enabled the first examples of metalloenzymes capable of highly enantioselective C(sp³)–H fluorination, a previously challenging transformation. nih.gov

Ene Reductases : These enzymes have been used for the asymmetric synthesis of alkyl fluorides from α-fluoroenones, with molecular docking studies helping to rationalize the observed selectivity. chemrxiv.org

Fluorinase Enzymes : The discovery of natural fluorinase enzymes, which catalyze the formation of C-F bonds, opens the door to engineering biosynthetic pathways for producing novel fluorinated metabolites. acs.orgbohrium.com

Chemo-enzymatic Strategies : This approach combines the selectivity of enzymes with robust chemical reactions. For instance, P450 enzymes can be used to selectively hydroxylate a molecule, which is then chemically converted to the corresponding fluoride (B91410). nih.gov

These biocatalytic methods are conducted under mild conditions and often use water as a solvent, aligning with the principles of green chemistry. The high stereoselectivity of enzymes can also eliminate the need for complex protection and deprotection steps common in traditional synthesis, leading to more efficient processes. acs.org

Application of Ezetimibe Fluoro Isomer Scaffolds in Other Mechanistic Investigations

The unique properties of the fluorine atom and the established biological relevance of the β-lactam core make fluorinated Ezetimibe scaffolds valuable tools for research beyond cholesterol inhibition. The β-lactam ring is a strained four-membered ring, making it susceptible to ring-opening reactions, which has been exploited for the synthesis of a variety of medicinally active compounds. nih.gov

Fluorinated β-lactams, such as the core of an this compound, can serve as highly electrophilic building blocks for the synthesis of other complex molecules, such as fluorinated β-amino acids. nih.gov These amino acids are of significant interest for creating novel peptides and other pharmaceuticals with modified properties.

Furthermore, the incorporation of fluorine provides a powerful analytical probe for mechanistic studies. Since fluorine is absent in biological tissues, the ¹⁹F nucleus provides a clean signal in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This allows for the use of ¹⁹F NMR to monitor drug-protein interactions in vitro and in vivo. An this compound could be used to study its binding to its target protein, NPC1L1, providing detailed insights into the binding kinetics and conformational changes that are difficult to obtain with other methods. nih.govnih.gov The scaffold could also be adapted to create fluorogenic probes for other enzymes, such as β-lactamases, which are responsible for antibiotic resistance. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Ezetimibe Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. boehringer-ingelheim.com This involves designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of complex molecules like fluorinated Ezetimibe analogues presents numerous opportunities for applying these principles.

One key area is the development of more efficient fluorination methods. A sustainable route to chiral fluorolactam derivatives has been developed that combines a copper-catalyzed direct fluorination step using fluorine gas with a biochemical amidase for the asymmetric cyclization. rsc.org A comparison of green metrics showed this route to be more efficient and suitable for scale-up than previous methods. rsc.org

Other green approaches applicable to β-lactam synthesis include:

One-Pot Reactions : The use of reagents like cyanuric fluoride allows for the one-pot synthesis of β-lactams from substituted acetic acids and imines under mild conditions, reducing the number of steps and purification procedures. researchgate.net

Biocatalysis : As discussed previously, enzymatic reactions are inherently green as they are performed under mild conditions and are highly selective, reducing waste and the need for protecting groups. nih.govacs.org

Solvent Reduction : Designing synthetic routes that minimize the use of hazardous organic solvents is a core principle of green chemistry. boehringer-ingelheim.com

By focusing on atom economy, reducing the number of synthetic steps, and utilizing catalytic methods (both chemical and biological), the future synthesis of fluorinated Ezetimibe compounds can be made more sustainable and cost-effective.

Q & A

Basic Research Questions

Q. How can researchers distinguish Ezetimibe Fluoro Isomer from structurally related isomers during synthesis or analysis?

  • Methodology : Use reversed-phase HPLC with a mobile phase of acetonitrile/water (gradient elution) and a C18 column. System suitability tests must demonstrate resolution ≥1.5 between Ezetimibe and its o-fluorobenzene isomer, as per USP guidelines . Sensitivity solutions (0.125 µg/mL) should confirm detection limits, with tailing factors ≤1.5 and RSD ≤10% for reproducibility.

Q. What experimental design is optimal for isolating this compound from reaction mixtures?

  • Methodology : Implement Quality by Design (QbD) principles for chromatographic separation. Use mechanistic modeling (e.g., ACD Labs or DryLab) to predict retention times and optimize column chemistry (e.g., phenyl-hexyl vs. C18 phases). Design spaces should account for column-independent working points to ensure baseline separation across diverse stationary phases .

Q. How do IR and VCD spectra aid in confirming the stereochemistry of this compound?

  • Methodology : Compare experimental IR/VCD spectra with density functional theory (DFT)-generated spectra for candidate isomers. Deconvolute pseudo-Voigt bands to align theoretical and experimental data. Metrics like "combi scores" prioritize the correct isomer by matching peak positions and intensities .

Advanced Research Questions

Q. How can computational modeling predict diastereoselectivity in fluorination reactions involving this compound?

  • Methodology : Employ B3LYP/6-311++G(d,p) calculations to model transition states and isodesmic relationships. For example, analyze hydroxy-directed fluorination to determine stabilizing O–H–F interactions (e.g., ΔG = −7.63 kcal/mol for β-fluoro isomer stabilization). Validate with NOESY and 19F NMR to confirm computational predictions .

Q. What strategies resolve contradictions in isomer elution profiles across chromatographic studies?

  • Methodology : Apply chemometric techniques like multivariate curve resolution (MCR) to deconvolute overlapping peaks. Use temperature- and flow rate-controlled GC-FTIR to track dynamic isomer interconversion. Cross-validate with wavenumber-selective responses for individual isomers .

Q. How do researchers assess the biological relevance of minor isomers in Ezetimibe formulations?

  • Methodology : Conduct structure-activity relationship (SAR) studies using purified isomers. Compare IC50 values for cholesterol absorption inhibition in Caco-2 cell models. Use LC-MS/MS to quantify isomer-specific pharmacokinetics in preclinical models .

Data Analysis & Research Design

Q. What frameworks ensure rigorous formulation of research questions for isomer studies?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasible : Access to USP reference standards and validated HPLC methods .
  • Novel : Investigating understudied β-fluoro vs. α-fluoro diastereomers .
  • Relevant : Linking isomer purity to therapeutic efficacy in dyslipidemia .

Q. How to address conflicting data on isomer stability under varying pH conditions?

  • Methodology : Design accelerated stability studies (ICH Q1A guidelines) with controlled pH buffers. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, ionic strength). Statistically compare degradation kinetics via ANOVA and Tukey’s HSD test .

Tables for Key Methodological Comparisons

Technique Application Key Parameters Reference
HPLC (USP)Isomer separationResolution ≥1.5, RSD ≤10%
DFT/VCDStereochemical confirmationCombis scores >0.8 for correct isomer
QbD ChromatographyColumn optimizationDesign space with ±5% modifier tolerance
GC-FTIRDynamic isomer trackingWavenumber selectivity (e.g., 1650 cm⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.